2-chloro-N-(4-methylphenyl)-9-propyl-9H-purin-6-amine
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Overview
Description
2-chloro-N-(4-methylphenyl)-9-propyl-9H-purin-6-amine is a synthetic organic compound that belongs to the purine class of molecules This compound is characterized by the presence of a chloro group, a methylphenyl group, and a propyl group attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methylphenyl)-9-propyl-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenylamine, propylamine, and 2-chloropurine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like toluene or dichloromethane. The reaction temperature is maintained between 0°C to 50°C.
Catalysts and Reagents: Common reagents used in the synthesis include chloroacetyl chloride, sodium hydroxide, and various coupling agents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. The reaction conditions are optimized for high yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-methylphenyl)-9-propyl-9H-purin-6-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium thiolate are used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Scientific Research Applications
2-chloro-N-(4-methylphenyl)-9-propyl-9H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-methylphenyl)-9-propyl-9H-purin-6-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors involved in cellular processes, such as kinases and G-protein coupled receptors.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-phenylacetamide
- 2-chloro-N-(2-chloro-4-methylphenyl)acetamide
- 2-chloro-N-(4-chloro-phenyl)-acetamide
Uniqueness
Compared to similar compounds, 2-chloro-N-(4-methylphenyl)-9-propyl-9H-purin-6-amine exhibits unique properties due to the presence of the purine ring and the specific substitution pattern
Properties
Molecular Formula |
C15H16ClN5 |
---|---|
Molecular Weight |
301.77 g/mol |
IUPAC Name |
2-chloro-N-(4-methylphenyl)-9-propylpurin-6-amine |
InChI |
InChI=1S/C15H16ClN5/c1-3-8-21-9-17-12-13(19-15(16)20-14(12)21)18-11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,18,19,20) |
InChI Key |
DRCVJQNUEQWEGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC2=C(N=C(N=C21)Cl)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
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